2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Description
Historical Context of Acetamide Derivatives in Medicinal Chemistry
Acetamide derivatives have long been pivotal in medicinal chemistry due to their structural versatility and pharmacological efficacy. Early applications centered on non-steroidal anti-inflammatory drugs (NSAIDs), where acetamide moieties were incorporated to enhance cyclooxygenase (COX) inhibition while mitigating gastrointestinal side effects. For instance, derivatives like aceclofenac demonstrated improved solubility and stability through amino acid-linked acetamide prodrugs, reducing systemic toxicity. Over time, structural modifications expanded their therapeutic scope to include antitumor, antiviral, and anticonvulsant activities. The synthesis of 2-(substituted phenoxy)-N-(substituted phenyl)acetamide analogs further underscored their adaptability, with compounds such as 5cb and 5cc exhibiting superior analgesic activity compared to diclofenac. These advancements highlight acetamide’s role as a privileged scaffold in drug discovery.
Significance of Furan-Containing Compounds in Pharmaceutical Research
Furan rings, characterized by a five-membered aromatic structure with one oxygen atom, are integral to numerous bioactive compounds. Their electron-rich nature facilitates interactions with biological targets, enhancing antimicrobial, anti-inflammatory, and anticancer properties. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit potent antibacterial activity against Escherichia coli (MIC: 64 µg/mL), while furan-fused chalcones demonstrate enhanced antiproliferative effects in leukemia cells. The furan moiety’s presence in drugs like ranitidine (anti-ulcer) and cefuroxime (antibiotic) further validates its therapeutic relevance. Recent studies also emphasize furan’s role in central nervous system (CNS) agents, including antidepressants and antiparkinsonian drugs.
Position of Cyclopentyl-Containing Acetamides in Current Research
Cyclopentyl groups, with their lipophilic and conformationally restricted structure, are increasingly incorporated into acetamide derivatives to optimize pharmacokinetic profiles. For instance, N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives exhibit selective monoamine oxidase (MAO) inhibition, highlighting their potential in neurodegenerative disease therapy. The cyclopentyl moiety enhances blood-brain barrier permeability and target affinity, making it valuable in CNS drug design. Additionally, cyclopentyl-substituted acetamides are explored for cytotoxic and anti-inflammatory applications, as seen in compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide.
Relevance of Hydroxypropyl Moiety in Bioactive Compounds
The hydroxypropyl group (–CH2CH(OH)CH3) contributes to solubility, hydrogen bonding, and metabolic stability in drug molecules. In acetamide derivatives, this moiety improves water solubility and facilitates interactions with enzymatic active sites. For example, N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives with hydroxypropyl substituents show enhanced anti-inflammatory and antipyretic activities. The hydroxyl group also enables prodrug strategies, where enzymatic hydrolysis releases active metabolites, prolonging therapeutic effects.
Research Aims and Scientific Rationale
This article aims to elucidate the structural and pharmacological attributes of 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide, a novel hybrid molecule combining cyclopentyl, furan, and hydroxypropyl motifs. By integrating historical data on acetamide derivatives, furan’s bioactivity, and cyclopentyl’s pharmacokinetic advantages, we evaluate its potential as a multitarget agent. The synthesis rationale lies in merging lipophilic (cyclopentyl), aromatic (furan), and polar (hydroxypropyl) domains to optimize target engagement and drug-likeness.
Table 1: Key Structural Motifs in this compound
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(17,12-7-4-8-18-12)10-15-13(16)9-11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGODMFHZIMKNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CCCC1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves the reaction of cyclopentylamine with 2-(furan-2-yl)-2-hydroxypropyl acetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide with acetamide and furan-containing analogs, emphasizing structural features, biological activities, and pharmacological profiles.
Structural Analogues
2.1.1. Thiazolyl Hydrazone Derivatives ()
These compounds, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole, share the furan moiety but incorporate a thiazole ring and hydrazone linkage. Key differences include:
- Biological Activity :
Comparison : The target compound lacks the thiazole and nitro groups, which may reduce its antifungal potency but improve solubility due to the hydroxyl group.
2.1.2. 2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide ()
This analog replaces the cyclopentyl and furan groups with a sulfamoylphenyl moiety and a thioether linkage.
- Functional Groups : The sulfonamide group enhances hydrogen-bonding capacity, typical in carbonic anhydrase inhibitors.
- Synthesis : Prepared via nucleophilic substitution (56% yield) .
Comparison : The target compound’s furan and cyclopentyl groups may confer selectivity for different targets (e.g., GPCRs or cytochrome P450 enzymes) compared to sulfonamide-directed activity.
2.1.3. Perfluoroalkyl Acetamides ()
Examples include acetamide derivatives with perfluoroalkyl thioethers (e.g., CAS 2738952-61-7). These compounds are highly hydrophobic and resistant to metabolic degradation.
Comparison : The target compound’s cyclopentyl group provides moderate hydrophobicity without the environmental concerns associated with perfluoroalkyl chains.
Pharmacological and Physicochemical Properties
Key Research Findings
- Antifungal Activity : Thiazolyl hydrazones with nitro-substituted furans show moderate activity, but the target compound’s lack of electron-withdrawing groups may limit similar efficacy .
- Synthetic Feasibility : The hydroxypropyl side chain in the target compound could be synthesized via epoxide ring-opening or nucleophilic substitution, akin to methods in .
- Toxicity Considerations : Perfluoroalkyl analogs () highlight the importance of balancing hydrophobicity and biodegradability, a challenge the target compound may avoid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
